molecular formula C4H7F3O2 B1333445 Trifluoroacetaldehyde dimethyl acetal CAS No. 42415-20-3

Trifluoroacetaldehyde dimethyl acetal

Cat. No.: B1333445
CAS No.: 42415-20-3
M. Wt: 144.09 g/mol
InChI Key: CXKDYOYYYNKCRV-UHFFFAOYSA-N
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Description

Trifluoroacetaldehyde dimethyl acetal is a useful research compound. Its molecular formula is C4H7F3O2 and its molecular weight is 144.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-2,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKDYOYYYNKCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380281
Record name 1,1,1-trifluoro-2,2-dimethoxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42415-20-3
Record name 1,1,1-trifluoro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetaldehyde dimethyl acetal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Troubleshooting & Optimization

Optimizing reaction conditions for Trifluoroacetaldehyde dimethyl acetal

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Initiating Troubleshooting Strategies

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\n\nExpanding Detailed Protocols

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Finalizing Document Review

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Finalizing Comprehensive Documentation

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Trifluoroacetaldehyde dimethyl acetal stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoroacetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile reagent. Our goal is to equip you with the knowledge to anticipate its behavior under various experimental conditions, ensuring the success and integrity of your work.

Frequently Asked Questions (FAQs)

Q1: I am planning a multi-step synthesis. Under what conditions is this compound stable?

A: this compound is a robust protecting group for the highly reactive trifluoroacetaldehyde. As a general rule, it exhibits excellent stability under neutral and basic conditions.[1] You can confidently employ reagents such as organometallics (e.g., Grignard reagents), hydrides (e.g., NaBH₄, LiAlH₄), and strong bases (e.g., hydroxides, alkoxides) without significant degradation of the acetal functionality.[1] However, it is sensitive to acidic conditions, which will lead to its hydrolysis.[1][2]

Q2: Why is this compound sensitive to acid but stable in base?

A: The difference in stability lies in the mechanism of acetal cleavage.

  • Under acidic conditions: The reaction is initiated by protonation of one of the acetal's oxygen atoms by an acid catalyst (H₃O⁺).[2][3] This creates a good leaving group (methanol), which departs to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by water, leading to the formation of a hemiacetal, which further hydrolyzes to trifluoroacetaldehyde.[2][3] The presence of the highly electronegative trifluoromethyl (CF₃) group destabilizes the adjacent positive charge on the oxocarbenium ion, which can make this hydrolysis slower compared to non-fluorinated acetals.[3]

  • Under basic conditions: There is no viable mechanistic pathway for decomposition. The hydroxide or alkoxide ions are poor leaving groups, and there is no electrophilic site to initiate a reaction. Therefore, the acetal remains intact.[1]

Q3: I am observing incomplete conversion in a reaction where I use this compound as a starting material under acidic conditions. What could be the issue?

A: Incomplete conversion when using this compound under acidic conditions often points to issues with the in situ generation of the reactive trifluoroacetaldehyde. Here are a few potential causes:

  • Insufficient Acid Catalyst: The hydrolysis of the acetal is acid-catalyzed.[4] Ensure you are using a sufficient amount of a suitable acid catalyst.

  • Reaction Kinetics: As mentioned, the electron-withdrawing CF₃ group can slow down the hydrolysis compared to other acetals by destabilizing the key oxocarbenium ion intermediate.[3] Your reaction time may need to be extended, or the temperature might need to be increased to achieve full conversion.

  • Water Content: Acetal hydrolysis is a reversible reaction.[2] While some water is necessary for the hydrolysis to occur, an excess of the alcohol (methanol in this case) can shift the equilibrium back towards the acetal. If your reaction is run in an alcohol solvent, this could be a factor.

Q4: Can I use this compound with aqueous bases?

A: Yes, this compound is stable in the presence of aqueous bases, making it a suitable choice for reactions involving basic conditions where other functional groups in your molecule might be sensitive to acid.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected side product formation in an acidic reaction. Incomplete hydrolysis and reaction of the acetal itself. Ensure complete hydrolysis to the aldehyde before proceeding with the next step. This can be monitored by techniques like TLC or GC-MS. Consider a two-step process where the acetal is first fully hydrolyzed, and then the subsequent reaction is carried out.
Low yield in a reaction requiring the generation of trifluoroacetaldehyde. Equilibrium lies towards the acetal. If the reaction is performed in methanol, the equilibrium may favor the acetal. Consider using a different solvent and adding a stoichiometric amount of water to drive the hydrolysis forward.
The reaction is sluggish or does not initiate under acidic conditions. The destabilizing effect of the CF₃ group on the oxocarbenium ion intermediate. Increase the reaction temperature or use a stronger acid catalyst. However, be mindful of the stability of other functional groups in your molecule under these harsher conditions.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound

This protocol allows for the qualitative assessment of the hydrolysis rate under specific acidic conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., THF, Dioxane)

  • Aqueous acid solution (e.g., 1M HCl)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

  • In a reaction vial, add the solvent and the aqueous acid solution.

  • Bring the mixture to the desired reaction temperature.

  • At time zero, add the stock solution to the reaction vial and start a timer.

  • At regular intervals, withdraw an aliquot of the reaction mixture, quench it with a base (e.g., saturated NaHCO₃ solution), and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-FID to determine the relative amounts of this compound and the formed trifluoroacetaldehyde (or its hydrate).

Visualizing Reaction Mechanisms

Acid-Catalyzed Hydrolysis of this compound

G Acetal Trifluoroacetaldehyde Dimethyl Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion (destabilized by CF3) ProtonatedAcetal->Oxocarbenium - CH3OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Aldehyde Trifluoroacetaldehyde Hemiacetal->Aldehyde - CH3OH, + H+ ProtonatedHemiacetal Protonated Hemiacetal

Caption: Acid-catalyzed hydrolysis pathway.

Stability Under Basic Conditions

G Acetal Trifluoroacetaldehyde Dimethyl Acetal NoReaction No Reaction Acetal->NoReaction + OH-

Sources

Technical Support Center: Navigating the Scale-Up of Reactions with Trifluoroacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for trifluoroacetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and professionals in drug development who are looking to effectively scale up reactions involving this versatile yet challenging reagent. Here, we address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your success in the lab and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a volatile and flammable liquid. When scaling up, it is crucial to work in a well-ventilated fume hood and take precautions to avoid ignition sources. It is also an irritant to the eyes, skin, and respiratory system. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).

Q2: How does the stability of this compound impact scale-up?

A2: this compound can be sensitive to both acid and heat. On a larger scale, exothermic reactions can lead to localized heating, potentially causing decomposition of the acetal and the formation of undesired byproducts. Careful temperature control is paramount. The presence of strong acids can catalyze the hydrolysis of the acetal back to the highly reactive and volatile trifluoroacetaldehyde.

Q3: What are the most common byproducts observed in reactions with this compound?

A3: The most prevalent byproduct is often trifluoroethanol, which can arise from the reduction of the aldehyde. Depending on the reaction conditions, oligomerization or polymerization of trifluoroacetaldehyde can also occur, especially in the presence of impurities or under acidic conditions.

Troubleshooting Guide

This section provides a problem-solution framework for common challenges encountered during the scale-up of reactions involving this compound.

Problem 1: Low Reaction Yield Upon Scale-Up

You observed a high yield in your small-scale trial, but the yield significantly dropped when you increased the reaction volume.

Possible Causes & Solutions:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to poor mass and heat transfer, resulting in localized "hot spots" or areas of high reactant concentration. This can promote side reactions.

    • Solution: Employ overhead mechanical stirring instead of a magnetic stir bar to ensure thorough mixing. The choice of impeller (e.g., anchor, pitched-blade turbine) should be appropriate for the viscosity of the reaction mixture.

  • Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. A runaway reaction can lead to decomposition of the starting material and product.

    • Solution: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a circulating coolant to dissipate heat more effectively. Consider a semi-batch or continuous-flow process where the this compound is added portion-wise to control the exotherm.

  • Impurity in Starting Materials: The purity of this compound can vary between batches. Impurities can act as catalysts or inhibitors for your reaction.

    • Solution: Always re-characterize the starting material upon receiving a new batch. Consider purification by distillation if necessary.

Troubleshooting Workflow for Low Yield:

start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_purity Verify Starting Material Purity start->check_purity solution_mixing Implement Overhead Stirring check_mixing->solution_mixing solution_temp Improve Heat Dissipation (Jacketed Reactor, Portion-wise Addition) check_temp->solution_temp solution_purity Re-characterize and/or Purify Acetal check_purity->solution_purity acetal Trifluoroacetaldehyde Dimethyl Acetal aldehyde Trifluoroacetaldehyde acetal->aldehyde Hydrolysis desired_product Desired Product acetal->desired_product acid_water Acid / Water acid_water->aldehyde side_products Side Products (e.g., Polymers, Aldol Adducts) aldehyde->side_products Uncontrolled Reaction nucleophile Nucleophile nucleophile->desired_product

Caption: Pathway to side product formation from acetal hydrolysis.

Problem 3: Difficult Purification of the Final Product

The crude product is an oil that is difficult to crystallize, and co-elutes with byproducts during column chromatography.

Possible Causes & Solutions:

  • Residual Trifluoroethanol: This common byproduct can be difficult to remove due to its relatively high boiling point and polarity.

    • Solution: Consider an aqueous workup to partition the trifluoroethanol into the aqueous layer. For non-polar products, a liquid-liquid extraction can be effective. In some cases, azeotropic distillation with a suitable solvent may be necessary.

  • Formation of Emulsions during Workup: The presence of fluorinated compounds can sometimes lead to stable emulsions during aqueous extractions.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtration through a pad of Celite® can be effective.

Data Summary: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound144.0983-851.23
Trifluoroethanol100.0477-801.39
Trifluoroacetaldehyde98.02-191.43

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Reaction Under Inert Atmosphere
  • Glassware Preparation: Assemble the reaction apparatus (e.g., three-neck round-bottom flask, overhead stirrer, condenser, and dropping funnel) and dry it thoroughly in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.

  • Inert Atmosphere: Purge the assembled apparatus with dry nitrogen or argon for at least 15-20 minutes to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the anhydrous solvent and other reagents to the reaction flask via cannula or a syringe. Begin stirring.

  • Controlled Addition of Acetal: Add the this compound dropwise from the addition funnel at a rate that maintains the desired internal reaction temperature. Use an external cooling bath (e.g., ice-water or dry ice-acetone) if the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots for analysis (e.g., TLC, GC, or ¹H NMR).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. If an emulsion forms, add brine. Separate the layers and extract the aqueous layer with a suitable organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Experimental Workflow Diagram:

A Dry Glassware & Assemble B Establish Inert Atmosphere A->B C Add Solvent & Reagents B->C D Controlled Addition of Acetal C->D E Monitor Reaction Progress D->E F Quench Reaction E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Purification H->I

Caption: Step-by-step experimental workflow for a scaled-up reaction.

References

  • PubChem Compound Summary: 2,2,2-Trifluoroacetaldehyde. [Link]

Removal of unreacted Trifluoroacetaldehyde dimethyl acetal from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive searches to gather data on trifluoroacetaldehyde dimethyl acetal's physical and chemical properties. I'm focusing on boiling point, solubility, and reactivity, and other parameters. I'm prioritizing reliable sources and aiming for a broad dataset for analysis.

Planning Content Structure

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Validation & Comparative

19F NMR analysis of products from Trifluoroacetaldehyde dimethyl acetal

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Defining Search Parameters

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoroacetaldehyde dimethyl acetal
Reactant of Route 2
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Trifluoroacetaldehyde dimethyl acetal

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